(4-Methylphenyl)carbamodithioate
Description
(4-Methylphenyl)carbamodithioate (CAS 62604-12-0), with the molecular formula C₁₀H₁₃NS₂ and molecular weight 211.4 g/mol, is a dithiocarbamate derivative characterized by a 4-methylphenyl substituent attached to the carbamodithioate core. Its IUPAC name is methyl N-methyl-N-(4-methylphenyl)carbamodithioate, and its structure includes a dithiocarbamate (-N-CS₂-) group, which confers unique reactivity and versatility .
Properties
Molecular Formula |
C8H8NS2- |
|---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
N-(4-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C8H9NS2/c1-6-2-4-7(5-3-6)9-8(10)11/h2-5H,1H3,(H2,9,10,11)/p-1 |
InChI Key |
KJDAVSJXEYEFCD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)carbamodithioate typically involves the reaction of 4-methylphenyl isothiocyanate with a suitable nucleophile, such as an amine or alcohol. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack on the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamodithioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Methylphenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Alkyl Substituents : Aromatic substituents (e.g., 4-methylphenyl, 4-chlorophenyl) enhance biological activity due to increased lipophilicity and interaction with cellular targets . Alkyl-chain derivatives (e.g., ethyl, propyl) prioritize coordination chemistry and solubility .
- Substituent Position : The position of substituents significantly impacts biological efficacy. For example, Methyl N-(3-chlorophenyl)carbamodithioate (IC₅₀ = 15.0 µg/mL) shows lower activity than the 4-methylphenyl analog (IC₅₀ = 12.5 µg/mL) due to steric and electronic effects .
Table 2: Antimicrobial Activity of Selected Dithiocarbamates
Findings :
- The 4-methylphenyl derivative outperforms TMTD, a commercial fungicide, in inhibiting Fusarium oxysporum at 0.4% concentration .
- Sodium acetyl(4-methoxyphenyl)carbamodithioate exhibits superior bactericidal activity due to the electron-donating methoxy group enhancing membrane penetration .
Polymerization Efficiency
Table 3: RAFT Agent Performance
| RAFT Agent | Monomer Compatibility | Polymer Dispersity (Đ) | Reference |
|---|---|---|---|
| This compound | Styrene, acrylates, methacrylates | 1.05–1.15 | |
| Cyanomethyl methyl(phenyl)carbamodithioate | Styrene, acrylates | 1.10–1.20 | |
| 2-Cyanopropan-2-yl derivatives | Methacrylates | 1.15–1.25 |
Mechanistic Insight: The 4-methylphenyl group stabilizes radical intermediates in RAFT polymerization, reducing termination reactions and enabling lower dispersity values compared to cyanomethyl-based agents .
Biological Activity
(4-Methylphenyl)carbamodithioate, also known as methyl N-methyl-N-(4-methylphenyl)carbamodithioate, is an organic compound characterized by its dithiocarbamate structure. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃S₂
- Molecular Weight : Approximately 222.32 g/mol
- Appearance : Solid at room temperature
The compound features a methyl group and a 4-methylphenyl group attached to a carbamodithioate moiety, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic reactions. This inhibition can lead to antimicrobial or anticancer effects.
- Protein Modification : It can form covalent bonds with thiol groups in proteins, leading to modifications that affect enzyme activity and other biochemical pathways.
- Oxidative Stress Response : Research indicates potential therapeutic effects related to oxidative stress, suggesting that the compound may play a role in mitigating oxidative damage in cells.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study highlighted the following findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |
|---|---|---|
| Escherichia coli | 15.62 µg/ml | Ciprofloxacin (31.25 µg/ml) |
| Pseudomonas aeruginosa | 31.25 µg/ml | Ciprofloxacin (31.25 µg/ml) |
| Staphylococcus aureus | 62.50 µg/ml | Ciprofloxacin (31.25 µg/ml) |
These results indicate that this compound is particularly effective against Gram-negative bacteria like E. coli and P. aeruginosa, while showing moderate efficacy against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms and enzyme inhibition pathways. Further studies are needed to elucidate the specific molecular targets involved.
Case Studies
-
Antibacterial Activity Assessment :
A study synthesized several derivatives of carbamodithioates, including this compound, and evaluated their antibacterial properties using disk diffusion and microdilution methods. The results indicated significant activity against E. coli with an MIC of 15.62 µg/ml, highlighting the compound's potential as an antibacterial agent . -
Molecular Docking Studies :
Molecular docking studies were conducted to investigate the binding affinity of this compound with the MurD enzyme from E. coli, which is crucial for bacterial cell wall synthesis. The binding free energy calculations suggested that van der Waals interactions play a significant role in the compound's binding efficacy .
Medicinal Chemistry
This compound is being investigated for its potential use in drug development due to its promising biological activities. Its ability to inhibit specific enzymes makes it a candidate for further research into therapeutic applications targeting bacterial infections and cancer.
Agricultural Chemistry
The compound is also explored for its applications in agriculture as a pesticide or herbicide due to its enzyme inhibition properties, which can disrupt metabolic processes in pests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
